Nobiletin

Catalog No.
S537444
CAS No.
478-01-3
M.F
C21H22O8
M. Wt
402.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nobiletin

CAS Number

478-01-3

Product Name

Nobiletin

IUPAC Name

2-(3,4-Dimethoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C21H22O8/c1-23-13-8-7-11(9-15(13)24-2)14-10-12(22)16-17(25-3)19(26-4)21(28-6)20(27-5)18(16)29-14/h7-10H,1-6H3

InChI Key

MRIAQLRQZPPODS-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(OC)C(OC)=C2)OC3=C1C(OC)=C(OC)C(OC)=C3OC

Solubility

Soluble in DMSO

Synonyms

Nobiletin; Hexamethoxyflavone; NOB;

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC

Description

The exact mass of the compound Nobiletin is 402.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618903. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of methoxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Nobiletin is a naturally occurring flavonoid, a class of plant metabolites known for their antioxidant and biological activities []. It is specifically classified as a polymethoxyflavone due to its unique structure with six methoxy groups attached []. Nobiletin is primarily found in the rinds of citrus fruits like oranges, tangerines, and grapefruits. Research suggests it possesses various properties that make it a promising candidate for future therapeutic applications [].


Molecular Structure Analysis

Nobiletin's structure (C21H22O8) features a flavone backbone, a central chromen-4-one ring system, with six methoxy groups attached at various positions (3', 4', 5, 6, 7, 8) []. These methoxy groups are crucial for its properties. They increase its lipophilicity (fat-loving nature), enhancing its absorption and penetration into cells []. Additionally, the hydroxyl groups at positions C-3 and C-4 contribute to its antioxidant and free radical scavenging abilities [].


Physical And Chemical Properties Analysis

  • Appearance: Colorless solid with needle-like crystals.
  • Molecular Weight: 402.39 g/mol [].
  • Melting Point: Around 232-234°C. (Data scarcity, further research needed)
  • Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and acetone.
  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions. (Data scarcity, further research needed)
  • Antioxidant Activity: Nobiletin's structure allows it to scavenge free radicals and prevent oxidative stress in cells [].
  • Anti-inflammatory Effects: Studies indicate it may suppress inflammatory pathways, potentially beneficial for conditions like liver disease.
  • Neuroprotective Properties: Nobiletin might protect brain cells and improve cognitive function through various mechanisms.

Neuroprotective Properties

Studies suggest that nobiletin may have neuroprotective properties. Research has shown that nobiletin may help protect brain cells from damage and improve cognitive function. For instance, studies in animal models indicate that nobiletin may help improve memory and learning, and may offer protection against neurodegenerative diseases like Alzheimer's disease [].

Anti-inflammatory and Antioxidant Effects

Nobiletin exhibits anti-inflammatory and antioxidant properties. These properties may be beneficial for various conditions, including metabolic disorders and cardiovascular disease. Studies suggest that nobiletin may help reduce inflammation and oxidative stress in the body, which are factors contributing to various health issues [].

Potential Role in Cancer Prevention

Some scientific research suggests that nobiletin may play a role in cancer prevention. Studies have observed nobiletin's ability to inhibit the growth and proliferation of cancer cells in laboratory settings []. However, more research is required to understand its potential application in cancer treatment.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Exact Mass

402.1315

Appearance

Solid powder

Melting Point

Mp 134 °
134°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D65ILJ7WLY

MeSH Pharmacological Classification

Antioxidants

Other CAS

478-01-3

Wikipedia

Nobiletin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Gloston GF, Yoo SH, Chen ZJ. Clock-Enhancing Small Molecules and Potential Applications in Chronic Diseases and Aging. Front Neurol. 2017 Mar 15;8:100. doi: 10.3389/fneur.2017.00100. eCollection 2017. Review. PubMed PMID: 28360884; PubMed Central PMCID: PMC5350099.
2: Oike H. Modulation of circadian clocks by nutrients and food factors. Biosci Biotechnol Biochem. 2017 May;81(5):863-870. doi: 10.1080/09168451.2017.1281722. Epub 2017 Jan 24. Review. PubMed PMID: 28114877.
3: Asakawa T. Synthesis of Effective Food Constituents toward the Development of Chemical Biology Investigations. Yakugaku Zasshi. 2016;136(12):1613-1621. Review. PubMed PMID: 27904095.
4: Huang H, Li L, Shi W, Liu H, Yang J, Yuan X, Wu L. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. Evid Based Complement Alternat Med. 2016;2016:2918796. Epub 2016 Sep 27. Review. PubMed PMID: 27761146; PubMed Central PMCID: PMC5059563.
5: Umeno A, Horie M, Murotomi K, Nakajima Y, Yoshida Y. Antioxidative and Antidiabetic Effects of Natural Polyphenols and Isoflavones. Molecules. 2016 May 30;21(6). pii: E708. doi: 10.3390/molecules21060708. Review. PubMed PMID: 27248987.
6: Mulvihill EE, Burke AC, Huff MW. Citrus Flavonoids as Regulators of Lipoprotein Metabolism and Atherosclerosis. Annu Rev Nutr. 2016 Jul 17;36:275-99. doi: 10.1146/annurev-nutr-071715-050718. Epub 2016 May 4. Review. PubMed PMID: 27146015.
7: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.
8: Xiu LJ, Sun DZ, Jiao JP, Yan B, Qin ZF, Liu X, Wei PK, Yue XQ. Anticancer effects of traditional Chinese herbs with phlegm-eliminating properties - An overview. J Ethnopharmacol. 2015 Aug 22;172:155-61. doi: 10.1016/j.jep.2015.05.032. Epub 2015 May 30. Review. PubMed PMID: 26038151.
9: Ohizumi Y. [A new strategy for preventive and functional therapeutic methods for dementia--approach using natural products]. Yakugaku Zasshi. 2015;135(3):449-64. doi: 10.1248/yakushi.14-00245. Review. Japanese. PubMed PMID: 25759053.
10: Nakajima A, Ohizumi Y, Yamada K. Anti-dementia Activity of Nobiletin, a Citrus Flavonoid: A Review of Animal Studies. Clin Psychopharmacol Neurosci. 2014 Aug;12(2):75-82. doi: 10.9758/cpn.2014.12.2.75. Epub 2014 Aug 12. Review. PubMed PMID: 25191498; PubMed Central PMCID: PMC4153867.
11: Yanagihara N, Zhang H, Toyohira Y, Takahashi K, Ueno S, Tsutsui M, Takahashi K. New insights into the pharmacological potential of plant flavonoids in the catecholamine system. J Pharmacol Sci. 2014;124(2):123-8. Epub 2014 Jan 31. Review. PubMed PMID: 24492414.
12: Pathak L, Agrawal Y, Dhir A. Natural polyphenols in the management of major depression. Expert Opin Investig Drugs. 2013 Jul;22(7):863-80. doi: 10.1517/13543784.2013.794783. Epub 2013 May 6. Review. PubMed PMID: 23642183.
13: Assini JM, Mulvihill EE, Huff MW. Citrus flavonoids and lipid metabolism. Curr Opin Lipidol. 2013 Feb;24(1):34-40. doi: 10.1097/MOL.0b013e32835c07fd. Review. PubMed PMID: 23254473.
14: Shen CL, Smith BJ, Lo DF, Chyu MC, Dunn DM, Chen CH, Kwun IS. Dietary polyphenols and mechanisms of osteoarthritis. J Nutr Biochem. 2012 Nov;23(11):1367-77. doi: 10.1016/j.jnutbio.2012.04.001. Epub 2012 Jul 23. Review. PubMed PMID: 22832078.
15: Meiyanto E, Hermawan A, Anindyajati. Natural products for cancer-targeted therapy: citrus flavonoids as potent chemopreventive agents. Asian Pac J Cancer Prev. 2012;13(2):427-36. Review. PubMed PMID: 22524801.
16: Henrotin Y, Lambert C, Couchourel D, Ripoll C, Chiotelli E. Nutraceuticals: do they represent a new era in the management of osteoarthritis? - a narrative review from the lessons taken with five products. Osteoarthritis Cartilage. 2011 Jan;19(1):1-21. doi: 10.1016/j.joca.2010.10.017. Epub 2010 Oct 28. Review. PubMed PMID: 21035558.
17: Yamakuni T, Nakajima A, Ohizumi Y. [Preventive action of nobiletin, a constituent of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, against amyloid-beta peptide-induced neurotoxicity expression and memory impairment]. Yakugaku Zasshi. 2010 Apr;130(4):517-20. Review. Japanese. PubMed PMID: 20371995.
18: Murakami A. Chemoprevention with phytochemicals targeting inducible nitric oxide synthase. Forum Nutr. 2009;61:193-203. doi: 10.1159/000212751. Epub 2009 Apr 7. Review. PubMed PMID: 19367123.
19: Yamakuni T, Nakajima A, Ohizumi Y. Pharmacological action of nobiletin, a component of AURANTII NOBILIS PERICARPIUM with anti-dementia activity, and its application for development of functional foods. Nihon Yakurigaku Zasshi. 2008 Sep;132(3):155-9. doi: 10.1254/fpj.132.155. Review. Japanese. PubMed PMID: 18787297.
20: Walle T. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Semin Cancer Biol. 2007 Oct;17(5):354-62. Epub 2007 May 13. Review. PubMed PMID: 17574860; PubMed Central PMCID: PMC2024817.

Explore Compound Types